molecular formula C24H14Br2ClNO3 B12036723 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B12036723
M. Wt: 559.6 g/mol
InChI Key: XTDMSCDPVWJBPB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a halogenated quinoline derivative characterized by a 2-(4-bromophenyl)-substituted quinoline core esterified with a 2-(4-bromophenyl)-2-oxoethyl group.

Properties

Molecular Formula

C24H14Br2ClNO3

Molecular Weight

559.6 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C24H14Br2ClNO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-18(27)9-10-21(19)28-22)24(30)31-13-23(29)15-3-7-17(26)8-4-15/h1-12H,13H2

InChI Key

XTDMSCDPVWJBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 6-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. This is followed by the addition of 2-bromoacetophenone under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also targets specific enzymes involved in cell signaling pathways, thereby inhibiting their activity and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinoline derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.

Structural and Molecular Comparisons

Key differences among analogs lie in halogenation (Br, Cl), alkyl/aryl substitutions, and functional group modifications. These variations impact molecular weight, lipophilicity, and electronic properties.

Compound Name Molecular Formula Average Mass (g/mol) Quinoline Substituents (Position) Ester Substituents Reference
Target Compound : 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate C₂₄H₁₄Br₂ClNO₃ (inferred) ~559.5 (calculated) 2-(4-Bromophenyl), 6-Cl 2-(4-Bromophenyl)-2-oxoethyl N/A
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate C₃₂H₃₂BrNO₃ 558.516 2-(4-Heptylphenyl), 6-Me 2-(4-Bromophenyl)-2-oxoethyl
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate C₂₈H₂₀BrClNO₄ 554.83 2-(4-Methylphenyl), 3-Me, 6-Br 2-(4-Chlorophenyl)-2-oxoethyl
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate C₂₅H₁₈Br₂NO₃ (inferred) ~575.2 (calculated) 2-(4-Methylphenyl), 6-Br 2-(4-Bromophenyl)-2-oxoethyl
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₄BrCl₃NO₃ 577.66 2-(4-Chlorophenyl), 6-Br 2-(2,4-Dichlorophenyl)-2-oxoethyl

Substituent Effects

  • The target compound’s 6-Cl substituent may increase electrophilicity compared to 6-Br or 6-Me analogs (), influencing reactivity and metabolic stability .
  • Alkyl/Aryl Groups :
    • Bulky substituents like 4-heptylphenyl () increase hydrophobicity, which may enhance membrane permeability but reduce solubility .
    • Methyl groups () offer minimal steric hindrance, favoring synthetic accessibility .

Inferred Bioactivity

  • Bromophenyl and chloroquinoline motifs are associated with antimicrobial, anticancer, and anti-inflammatory activities () .
  • The target compound’s dual bromophenyl groups may synergistically enhance bioactivity compared to mono-halogenated analogs (e.g., ) .

Biological Activity

The compound 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a member of the quinoline family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H14Br2ClN2O5C_{24}H_{14}Br^2ClN_2O_5, and it features a quinoline skeleton with multiple substituents, including bromine and chlorine atoms. These halogen substitutions are significant as they can enhance the compound's biological activity by increasing lipophilicity and altering reactivity.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their interactions with various biological targets. The following sections detail the specific biological activities associated with This compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines:

  • In vitro Studies : Research indicates that quinoline derivatives can inhibit protein kinases involved in cancer progression. For example, certain derivatives exhibited IC50 values against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines ranging from 0.1370.137 to 0.583μg/mL0.583\,\mu g/mL, demonstrating potent cytotoxicity comparable to established drugs like erlotinib .
CompoundCell LineIC50 (μg/mL)
ErlotinibHepG20.308
ErlotinibMCF-70.512
Quinoline Derivative 1HepG20.137
Quinoline Derivative 1MCF-70.164

Antimicrobial Activity

The antimicrobial properties of quinolines are also noteworthy. Compounds similar to This compound have demonstrated effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : In one study, certain derivatives showed MIC values significantly lower than reference antibiotics like neomycin against Staphylococcus aureus and E. coli, indicating strong antibacterial activity .
Bacterial StrainCompoundMIC (μg/mL)
S. aureusCompound A4
E. coliCompound B16
C. albicansCompound C8

Case Studies

  • Anticancer Efficacy : A study conducted on a series of quinoline derivatives demonstrated their ability to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values around 0.14μM0.14\,\mu M, suggesting potential use in targeted cancer therapies .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of synthesized quinoline derivatives against S. aureus and E. coli, revealing that some compounds exhibited up to four times the activity compared to standard treatments .

The biological activity of quinoline derivatives often involves:

  • Enzyme Inhibition : Many quinolines act by inhibiting key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication processes in microbial cells.

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